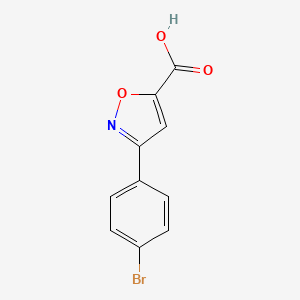

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13369034

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrNO3 |

|---|---|

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |

| Standard InChI Key | VMIKJRRFSJPTOT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound features:

-

A 4-bromophenyl group at position 3 of the oxazole ring.

-

A carboxylic acid moiety at position 5.

The molecular formula is CHBrNO, with a molecular weight of 268.06 g/mol . Its IUPAC name is 5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid, though nomenclature discrepancies exist in literature due to positional numbering conventions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 901930-35-6 | |

| Molecular Formula | CHBrNO | |

| Molecular Weight | 268.06 g/mol | |

| LogP (Partition Coefficient) | 2.80 (estimated) | |

| HS Code | 2934999090 (heterocyclics) |

Synthetic Methodologies

Catalytic Cyclization Approaches

The synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid typically involves Rh(II)-catalyzed oxidative cyclization, a method validated for analogous oxazole derivatives . Key steps include:

-

Precursor Preparation: A diazoacetylazirine intermediate reacts with nitriles (e.g., benzonitrile) under Rh(oct) catalysis to form 5-(2H-azirin-2-yl)oxazoles .

-

Isomerization: Acid- or base-mediated rearrangement yields the target oxazole-carboxylic acid scaffold .

Example Protocol (Adapted from ):

-

Reactants: 4-Bromophenyl diazoacetate (1.0 mmol), benzonitrile (10 mL), Rh(oct) (0.01 mmol).

-

Conditions: Dichloroethane (DCE), 0°C to room temperature, 7h.

Alternative Routes

-

Vilsmeier-Haak Formylation: Used for introducing the carboxylic acid group via POCl-DMF-mediated reactions .

-

Microwave-Assisted Synthesis: Reduces reaction times but requires optimization for bromophenyl stability .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic heterocycles .

-

Solubility: Limited solubility in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) .

Spectroscopic Data

-

H-NMR (CDCl): δ 7.92–7.98 (m, 4H, Ar-H), 7.06 (s, 1H, oxazole-H) .

-

IR (KBr): Peaks at 1679 cm (C=O), 1567 cm (C=N), and 1509 cm (C-Br) .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s carboxylic acid group enables competitive inhibition of enzymes like D-amino acid oxidase (DAAO), a target for neurodegenerative disease therapeutics . Structural analogs have shown IC values <10 μM in preliminary assays .

Antimicrobial Activity

Derivatives of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) due to bromine’s electronegativity enhancing membrane penetration .

| Aspect | Guideline |

|---|---|

| Personal Protection | Gloves, goggles, respirator (NIOSH-approved) |

| Storage | -20°C, inert atmosphere (N) |

| Disposal | Incineration at >1000°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume